molecular formula C19H24N2O3S B11173955 4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide

Cat. No.: B11173955
M. Wt: 360.5 g/mol
InChI Key: HVLXLMNGCONRFF-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide is an organic compound with a complex structure that includes both phenyl and sulfamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Phenyl Butanamide Backbone: This can be achieved through the reaction of 4-phenylbutanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Propylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and sulfonating agents like sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C19H24N2O3S/c1-2-15-20-25(23,24)18-13-11-17(12-14-18)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,20H,2,6,9-10,15H2,1H3,(H,21,22)

InChI Key

HVLXLMNGCONRFF-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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